1-(2,5-Dimethoxyphenyl)-2-pyrrolidinone
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Overview
Description
1-(2,5-Dimethoxyphenyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a pyrrolidinone ring attached to a 2,5-dimethoxyphenyl group
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-pyrrolidinone typically involves several steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2,5-Dimethoxyphenyl)-2-pyrrolidinone stands out due to its unique combination of a pyrrolidinone ring and a dimethoxyphenyl group. Similar compounds include:
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Known for its psychoactive properties, 2C-B has a different core structure but shares the dimethoxyphenyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-15-9-5-6-11(16-2)10(8-9)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
KLWFPALTAXQZMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCCC2=O |
Origin of Product |
United States |
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